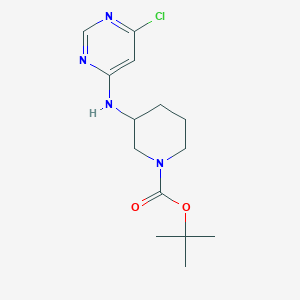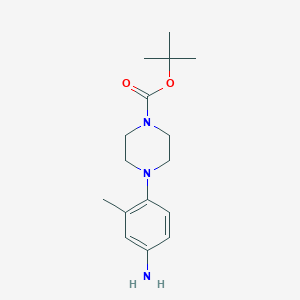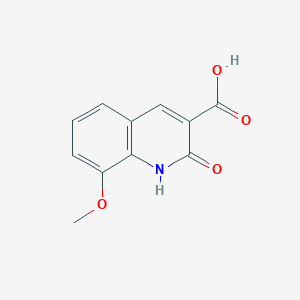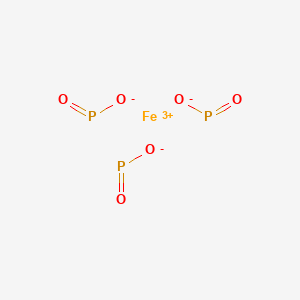
Iron tris(phosphinate)
Vue d'ensemble
Description
Iron tris(phosphinate) is a chemical compound with the molecular formula FeO6P3 . It is also known by its EC number 232-030-7 and CAS number 7783-84-8 . It is used in various industrial applications .
Synthesis Analysis
Iron nanoparticles can be synthesized in water in the presence of a phosphonate chelator, amino tris(methylene phosphonic acid) (ATMP). The size of the nanoparticles can be controlled by adjusting the molar ratio of ATMP to iron . An analytical method based on anion exchange chromatography and detection by electrospray ionization coupled to tandem mass spectrometry (IC-ESI-MS/MS) has been developed for the trace quantification of phosphonates .
Chemical Reactions Analysis
Phosphonates, including Iron tris(phosphinate), are used as water-softening agents in detergents, care products, and industrial processes . Tertiary phosphines have been extensively developed as effective organic catalysts/reagents to promote various modern organic transformations .
Physical and Chemical Properties Analysis
Iron tris(phosphinate) has a molecular weight of 119.825 . More detailed physical and chemical properties were not found in the search results.
Applications De Recherche Scientifique
Catalytic Applications and Coordination Chemistry
Dinitrogen Complexation and Activation : Iron complexes supported by tris(phosphino)silyl ligands have been synthesized, exploring their ability to form dinitrogen adducts. These complexes, including divalent trigonal bipyramidal metal chlorides and monovalent dinitrogen adducts, offer insights into terminal dinitrogen adducts of monovalent iron, showcasing potential applications in nitrogen fixation and catalysis (Whited et al., 2009).
Phosphido Ligand Activation for C-H Insertion : Iron(ii) phosphido complexes stabilized by bulky tris(carbene)borate ligands demonstrate thermally induced [PPh] group insertion into a C-H bond, revealing a mechanism that increases the nucleophilicity of phosphorus atoms. This suggests potential applications in organic synthesis and catalysis (Hickey et al., 2016).
Environmental and Material Science
Tribology and Lubricant Additives : The role of nascent surfaces in the decomposition of phosphite additives and the formation of iron phosphide tribofilms has been investigated. Such studies provide valuable insights into the wear protection mechanisms and the development of more effective lubricant additives (Philippon et al., 2011).
Hydrogen Evolution Reaction Catalysis : Research into iron phosphide (FeP) nanoparticles highlights their potential as cost-efficient, stable, and effective electrocatalysts for the hydrogen evolution reaction (HER), crucial for sustainable energy technologies. The catalytic activity of FeP is shown to depend on the choice of phosphorus source used in their synthesis, pointing towards optimization strategies for enhanced HER performance (Park et al., 2020).
Mécanisme D'action
Target of Action
Iron tris(phosphinate), also known as Iron(III) hypophosphite, is a complex inorganic compound. It’s known that phosphinate groups can mimic the phosphates and carboxylates of biological molecules, potentially inhibiting metabolic enzymes . This suggests that Iron tris(phosphinate) could interact with a wide range of enzymes and proteins within the cell.
Mode of Action
It’s known that phosphinate groups can form strong complexes with metal ions . In the case of Iron tris(phosphinate), the phosphinate groups likely form a complex with iron ions, altering their reactivity and potentially influencing various biochemical processes .
Biochemical Pathways
Iron tris(phosphinate) may influence several biochemical pathways due to its ability to form complexes with iron ions. One potential pathway is the phosphonate and phosphinate metabolism pathway . In this pathway, a common reaction is the C-P bond forming reaction from phosphoenolpyruvate (PEP) to phosphonopyruvate (PnPy) catalyzed by PEP phosphomutase . Iron tris(phosphinate) could potentially influence this pathway by interacting with the involved enzymes or substrates.
Pharmacokinetics
It’s known that the pharmacokinetics of iron preparations can be complex due to the ubiquity of endogenous iron and the compartmentalized sites of iron action . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Iron tris(phosphinate) would likely be influenced by these factors, as well as by the specific properties of the phosphinate groups and the iron ions.
Result of Action
These could include enzyme activity, metabolic pathways, and iron homeostasis .
Action Environment
The action, efficacy, and stability of Iron tris(phosphinate) could be influenced by various environmental factors. These could include the presence of other metal ions, the pH of the environment, and the presence of other compounds that could interact with the phosphinate groups or the iron ions
Safety and Hazards
Orientations Futures
There is a growing interest in the field of metal phosphonates and phosphinates, including Iron tris(phosphinate), with research focusing on cleaner and more efficient synthesis approaches, such as high-throughput synthesis and mechanochemical synthesis . There are also challenges in organophosphorus chemistry that need to be addressed, such as bypassing the use of phosphorus trichloride in the synthesis of organophosphorus compounds .
Analyse Biochimique
Biochemical Properties
Iron tris(phosphinate) plays a pivotal role in biochemical reactions, particularly those involving redox processes and enzyme interactions. This compound interacts with various enzymes and proteins, influencing their activity and stability. For instance, Iron tris(phosphinate) can act as a cofactor for certain metalloproteases, enhancing their catalytic efficiency. Additionally, it has been observed to interact with proteins involved in oxidative stress responses, such as superoxide dismutase, thereby modulating their activity and contributing to cellular defense mechanisms .
Cellular Effects
The effects of Iron tris(phosphinate) on cellular processes are multifaceted. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, Iron tris(phosphinate) has been shown to affect the MAPK signaling pathway, leading to altered gene expression profiles and changes in cellular responses to stress . Furthermore, it impacts cellular metabolism by interacting with key metabolic enzymes, thereby influencing the overall metabolic flux within cells.
Molecular Mechanism
At the molecular level, Iron tris(phosphinate) exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, either inhibiting or activating their function depending on the context. For instance, Iron tris(phosphinate) has been found to inhibit certain phosphatases, leading to prolonged phosphorylation states of target proteins and altered cellular signaling . Additionally, this compound can influence gene expression by interacting with transcription factors and modulating their activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Iron tris(phosphinate) can vary over time due to its stability and degradation properties. Studies have shown that this compound remains stable under physiological conditions for extended periods, allowing for sustained biochemical activity . Over prolonged exposure, Iron tris(phosphinate) may undergo degradation, leading to changes in its efficacy and potential long-term effects on cellular function. These temporal effects are crucial for understanding the compound’s behavior in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of Iron tris(phosphinate) in animal models are dose-dependent, with varying outcomes observed at different concentrations. At lower doses, this compound has been shown to enhance cellular function and promote beneficial biochemical reactions . At higher doses, Iron tris(phosphinate) can exhibit toxic effects, leading to cellular damage and adverse physiological responses. Understanding the dosage thresholds and potential toxicities is essential for optimizing its use in therapeutic applications.
Metabolic Pathways
Iron tris(phosphinate) is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can influence the activity of enzymes involved in phosphate metabolism, thereby affecting the overall phosphate homeostasis within cells . Additionally, Iron tris(phosphinate) has been shown to modulate the levels of key metabolites, contributing to its diverse biochemical effects.
Transport and Distribution
The transport and distribution of Iron tris(phosphinate) within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through endocytosis and subsequently distributed to various cellular compartments . Binding proteins, such as transferrin, play a crucial role in the transport of Iron tris(phosphinate), ensuring its proper localization and accumulation within target tissues.
Subcellular Localization
Iron tris(phosphinate) exhibits distinct subcellular localization patterns, which are critical for its activity and function. This compound is often localized to the mitochondria and endoplasmic reticulum, where it participates in redox reactions and metabolic processes . Additionally, post-translational modifications and targeting signals direct Iron tris(phosphinate) to specific cellular compartments, influencing its biochemical interactions and overall efficacy.
Propriétés
InChI |
InChI=1S/Fe.3HO2P/c;3*1-3-2/h;3*(H,1,2)/q+3;;;/p-3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKUPWWXXOPZGCK-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]P=O.[O-]P=O.[O-]P=O.[Fe+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
FeO6P3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90228453 | |
| Record name | Ferric hypophosphite [NF] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90228453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7783-84-8 | |
| Record name | Ferric hypophosphite [NF] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90228453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Iron tris(phosphinate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.118 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Glycine, N-(2-hydroxyethyl)-N-[2-[(1-oxododecyl)amino]ethyl]-, monosodium salt](/img/structure/B1602923.png)

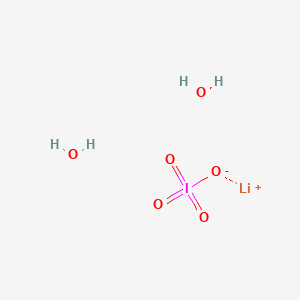

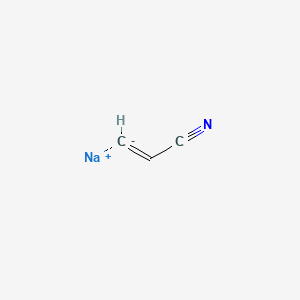
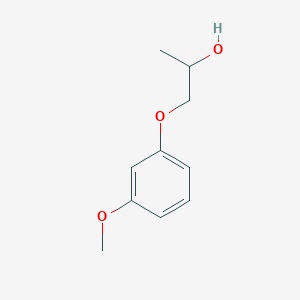
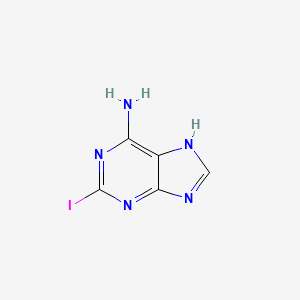
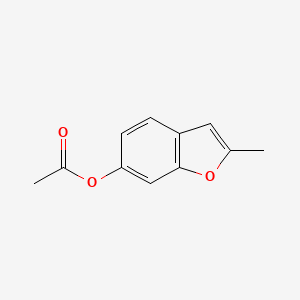
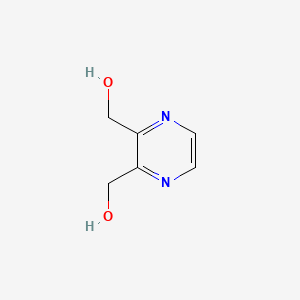
![1-Piperidinecarboxylic acid, 3-[7-[2-(cyclopropylmethoxy)-6-[(4-methoxyphenyl)methoxy]phenyl]-1,4-dihydro-2-oxo-2H-pyrido[2,3-d][1,3]oxazin-5-yl]-, 1,1-dimethylethyl ester](/img/structure/B1602937.png)
